Altholactone (CAS: 65408-91-5) is a highly functionalized tetrahydrofuro[3,2-b]pyran-5-one styryl-lactone that serves as both a potent reference standard for in vitro cytotoxicity assays and a critical chiral scaffold for semi-synthetic drug discovery [1]. Unlike simpler monocyclic lactones, its rigid bicyclic core and accessible 3-hydroxyl group provide a stereochemically precise foundation for targeted chemical modifications. Procurement of high-purity Altholactone is primarily driven by its necessity as a starting material for synthesizing ultra-potent halogenated benzoates and nitro-derivatives, as well as its utility as a benchmark inhibitor of the STAT3/NF-κB pathways in targeted oncology modeling [2].
Attempting to substitute Altholactone with simpler, more abundant styryl-lactones like Goniothalamin fundamentally compromises downstream synthetic utility and assay specificity [1]. Goniothalamin lacks the fused tetrahydrofuran ring and the critical 3-OH functionalization site present in Altholactone. This structural deficit means simpler analogs cannot undergo the specific esterification or halogenation reactions required to generate high-potency derivative libraries [2]. Furthermore, in comparative oncology panels, substituting pure Altholactone with crude botanical extracts introduces unacceptable batch-to-batch variability and masks the precise cell-cycle arrest mechanisms unique to the pure bicyclic scaffold[1].
Altholactone possesses weak baseline antifungal activity but serves as an exceptional synthetic scaffold. When the 3-OH group of procured Altholactone is modified to synthesize halogenated benzoates (e.g., 4-bromo- or 4-iodo-benzoates), the Minimum Inhibitory Concentration (MIC) against S. cerevisiae improves drastically from 128 µg/mL to 1 µg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. cerevisiae |
| Target Compound Data | 1 µg/mL (Altholactone-derived halogenated benzoates) |
| Comparator Or Baseline | 128 µg/mL (Unmodified Altholactone baseline) |
| Quantified Difference | 128-fold increase in potency post-synthesis |
| Conditions | In vitro antimicrobial susceptibility testing following 3-OH esterification |
Validates the procurement of high-purity Altholactone as an essential, highly functionalizable starting material for generating sub-microgram potency antimicrobial libraries.
Maintaining the core Altholactone scaffold during semisynthesis is critical for targeted oncology mechanisms. Pure Altholactone and its direct mono-functionalized derivatives (e.g., 11-nitro-altholactone) induce a highly specific partial accumulation (35-45%) of L-1210 cells in the G2 + M phase. In contrast, over-modified analogs (9,13-dinitro-altholactone) or divergent scaffolds (heptolides) lose this specificity, resulting in nonselective cell cycle accumulation [1].
| Evidence Dimension | Cell cycle phase accumulation specificity |
| Target Compound Data | 35-45% targeted accumulation in G2 + M phase (Altholactone & direct derivatives) |
| Comparator Or Baseline | Nonselective accumulation (Heptolide scaffolds and di-nitro analogs) |
| Quantified Difference | Retention of G2+M specificity vs. complete loss of selectivity |
| Conditions | L-1210 leukemia cell in vitro models (21 h incubation) |
Proves that procuring the exact Altholactone stereochemistry is critical for synthetic chemists aiming to design derivatives that maintain targeted G2/M phase cell-cycle arrest.
In comparative screening against Oral Squamous Cell Carcinoma (OSCC), pure Altholactone demonstrates highly potent, single-digit micromolar cytotoxicity. It achieves an IC50 of 5.08 µM in H400 cells and 5.68 µM in H103 cells, establishing it as a rigorous positive control and baseline comparator for evaluating the efficacy of newly isolated styryl-lactones or crude botanical fractions [1].
| Evidence Dimension | IC50 in OSCC cell lines (H103 and H400) |
| Target Compound Data | 5.08 µM (H400) and 5.68 µM (H103) |
| Comparator Or Baseline | Standard chemotherapeutic baselines (e.g., Cisplatin) |
| Quantified Difference | Single-digit micromolar potency establishing a high-stringency baseline |
| Conditions | MTT viability assay in H103 and H400 OSCC cell lines |
Demonstrates that pure Altholactone is an ideal, high-potency reference standard for calibrating oncology assays, outperforming variable crude extracts.
Altholactone is the required starting material for medicinal chemistry workflows targeting novel antifungals. Its accessible 3-hydroxyl group allows for efficient esterification to produce halogenated benzoates that achieve sub-microgram MICs against resistant fungal strains [1].
Due to its defined mechanism of action, Altholactone is procured as a positive control in prostate cancer models (such as DU145 cells) to benchmark ROS-dependent apoptosis and the inhibition of constitutively active STAT3 and NF-κB pathways[2].
In structure-activity relationship (SAR) studies of natural products, Altholactone serves as the high-potency baseline. Its single-digit micromolar IC50 in OSCC and leukemia models provides a strict benchmark for evaluating the efficacy of newly synthesized analogs or novel botanical isolates [3].
Acute Toxic